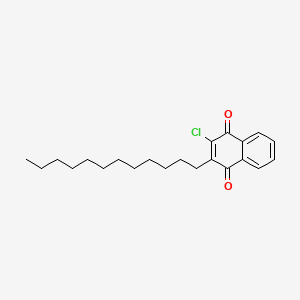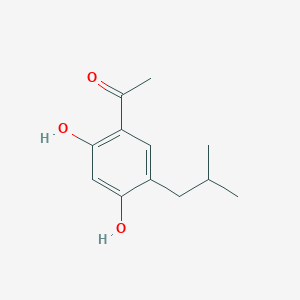
Sodium indol-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium indol-1-ide is an organometallic compound derived from indole, a heterocyclic aromatic organic compound. Indole itself is a significant structure in organic chemistry, known for its presence in many natural products and pharmaceuticals. The sodium derivative, this compound, is formed by the deprotonation of the nitrogen atom in the indole ring, resulting in a compound with unique reactivity and applications.
Vorbereitungsmethoden
Sodium indol-1-ide can be synthesized through various methods, primarily involving the deprotonation of indole. One common synthetic route involves the reaction of indole with a strong base such as sodium hydride (NaH) or sodium amide (NaNH2) in an aprotic solvent like tetrahydrofuran (THF). The reaction typically proceeds under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include using large-scale reactors, maintaining strict anhydrous conditions, and employing efficient purification techniques to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Sodium indol-1-ide undergoes various types of chemical reactions, including:
Substitution Reactions: The sodium atom in this compound can be replaced by other electrophiles, leading to the formation of various substituted indole derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation and Reduction Reactions: this compound can participate in oxidation reactions to form indole-2-carboxylates or other oxidized products. Reduction reactions can also occur, leading to the formation of reduced indole derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming complex heterocyclic structures. These reactions are often catalyzed by transition metals and proceed under mild conditions.
Common Reagents and Conditions:
Bases: Sodium hydride (NaH), sodium amide (NaNH2)
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Catalysts: Transition metals like palladium, nickel, and copper
Major Products:
- Substituted indoles
- Indole-2-carboxylates
- Complex heterocyclic compounds
Wissenschaftliche Forschungsanwendungen
Sodium indol-1-ide has a wide range of applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and materials science.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Indole derivatives are known for their biological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound is used in the synthesis of these bioactive compounds.
Materials Science: The compound is used in the preparation of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of Sodium indol-1-ide involves its ability to act as a nucleophile due to the presence of the negatively charged nitrogen atom. This nucleophilicity allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound interacts with electrophilic centers in other molecules, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Sodium indol-1-ide can be compared with other similar compounds, such as:
Indole: The parent compound, which lacks the sodium atom and has different reactivity.
1-Lithioindole: Another organometallic derivative of indole, where lithium replaces sodium. It has similar reactivity but may differ in terms of reaction conditions and product selectivity.
Indole-3-carboxylate: A derivative where a carboxylate group is present at the 3-position of the indole ring, leading to different chemical properties and applications.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the sodium atom. This makes it a valuable intermediate in organic synthesis, particularly for reactions requiring strong nucleophiles.
Eigenschaften
Molekularformel |
C8H6NNa |
|---|---|
Molekulargewicht |
139.13 g/mol |
IUPAC-Name |
sodium;indol-1-ide |
InChI |
InChI=1S/C8H6N.Na/c1-2-4-8-7(3-1)5-6-9-8;/h1-6H;/q-1;+1 |
InChI-Schlüssel |
VSYCUXURPINEGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C[N-]2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]benzonitrile](/img/structure/B8414120.png)









